8-Hydroxy-2-methylquinoline-5-carboxylic acid

概要

説明

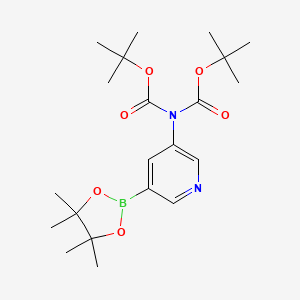

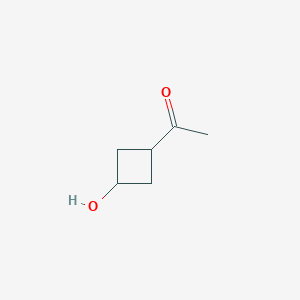

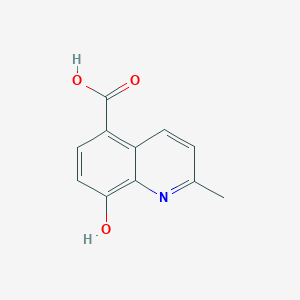

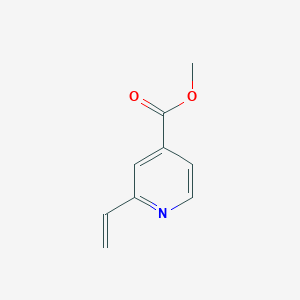

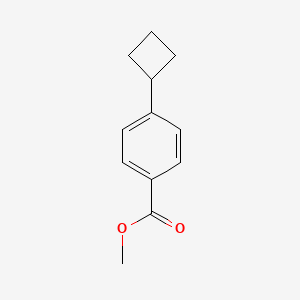

8-Hydroxy-2-methylquinoline-5-carboxylic acid is a heterocyclic compound . It is a tridentate chelating agent . It has a molecular weight of 203.19 g/mol .

Synthesis Analysis

A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .Molecular Structure Analysis

The catalyst was characterized via elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG) and potentiometric titration analysis .Chemical Reactions Analysis

8-Hydroxy-2-methylquinoline reacts with 2-aminophenol to form a benzoxazole derivative . It can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular formula of C11H9NO3 .科学的研究の応用

Drug Discovery and Medicinal Chemistry

8-Hydroxy-2-methylquinoline-5-carboxylic acid serves as a vital scaffold in drug discovery due to its structural versatility. It’s a key component in synthesizing biologically active compounds, particularly in the development of new pharmaceuticals . The compound’s ability to be easily functionalized makes it a prime candidate for creating novel drugs with potential therapeutic applications.

Biological Activity Profiling

The derivatives of 8-Hydroxyquinoline exhibit a broad range of pharmacological properties. This compound, in particular, has been explored for its potential as an iron-chelator for neuroprotection, anticancer agent, and inhibitor of various enzymes . Its biological activity is significant in the search for new treatments for diseases.

Fluorescence Probing

This compound reacts with 2-aminophenol to form a benzoxazole derivative capable of fluorescence quenching in water. This property is utilized in developing probes for detecting water in aprotic organic solvents . Such probes are valuable in analytical chemistry for moisture analysis.

Radiopharmaceutical Applications

8-Hydroxyquinoline-5-carboxylic acid derivatives have been used as bifunctional chelators in radiopharmaceuticals. These chelators can be linked to proteins and are tailored according to the metal ion’s specific nature to be bound, which is crucial in diagnostic imaging and therapy .

Synthesis of Bioactive Compounds

The compound is instrumental in synthesizing various bioactive chalcone derivatives. These derivatives are anchored with heterocyclic compounds that exhibit pharmacological activities, contributing to the diversity of medicinal chemistry .

Antimicrobial and Antiviral Research

Research has shown that 8-Hydroxyquinoline derivatives, including 8-Hydroxy-2-methylquinoline-5-carboxylic acid, have applications as antifungal, antileishmanial, and anti-HIV agents. They are also explored for their potential to inhibit mycobacterium tuberculosis and botulinum neurotoxin .

Metalloprotein Interaction Studies

The compound’s ability to chelate metal ions makes it a valuable tool in studying metalloproteins. It helps in understanding the interaction between metal ions and proteins, which is essential in bioinorganic chemistry .

Environmental Impact Assessment

The synthesis and functionalization of 8-Hydroxyquinoline derivatives, including this compound, are being studied for their environmental impact. Green chemistry approaches are being developed to minimize the side effects of synthesis on the environment .

作用機序

Target of Action

The primary target of 8-Hydroxy-2-methylquinoline-5-carboxylic acid is 2-oxoglutarate (2OG) oxygenases , which includes Jumonji C domain (JmjC) demethylases . These enzymes play a crucial role in various biological processes, including the regulation of gene expression and DNA repair .

Mode of Action

8-Hydroxy-2-methylquinoline-5-carboxylic acid acts as a broad-spectrum inhibitor of 2OG oxygenases . It interacts with these enzymes and inhibits their activity, leading to changes in the processes they regulate . For instance, it can inhibit the activity of JmjC demethylases, which are involved in the removal of methyl groups from histones, thereby affecting gene expression .

Biochemical Pathways

The compound affects the biochemical pathways involving 2OG oxygenases. By inhibiting these enzymes, it can impact the histone demethylation process and hypoxic sensing . These changes can have downstream effects on gene expression and cellular responses to low oxygen conditions .

Result of Action

The inhibition of 2OG oxygenases by 8-Hydroxy-2-methylquinoline-5-carboxylic acid can lead to changes in gene expression and cellular responses to hypoxia . These changes at the molecular and cellular levels can have various effects, depending on the specific context and the cells involved .

Safety and Hazards

将来の方向性

The compound has been used in the preparation of a new type of heterogeneous acid catalyst for the ketalization of ketones . Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

特性

IUPAC Name |

8-hydroxy-2-methylquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-8(11(14)15)4-5-9(13)10(7)12-6/h2-5,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQYUORWIAWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738141 | |

| Record name | 8-Hydroxy-2-methylquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-2-methylquinoline-5-carboxylic acid | |

CAS RN |

103853-87-8 | |

| Record name | 8-Hydroxy-2-methylquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)

![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)